Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold
Introduction: The Strategic Value of the 1,5-Naphthyridine Scaffold
An In-depth Technical Guide to 7-Bromo-1,5-naphthyridin-4-amine (CAS 1309774-12-6)
For Researchers, Scientists, and Drug Development Professionals
The 1,5-naphthyridine ring system, a nitrogen-containing heterocyclic scaffold, is of significant interest in medicinal chemistry and materials science. Recognized as a "privileged scaffold," its rigid, planar structure is a key feature in a multitude of biologically active compounds, demonstrating a wide range of therapeutic potential, including anticancer, antimicrobial, and antileishmanial activities.[1][2][3] The strategic placement of nitrogen atoms within the fused ring system influences its electronic properties and hydrogen bonding capabilities, making it a versatile core for designing targeted therapeutic agents.
This guide focuses on 7-Bromo-1,5-naphthyridin-4-amine (CAS 1309774-12-6), a key intermediate that leverages the inherent properties of the 1,5-naphthyridine core. The molecule is functionalized with two strategically positioned reactive groups: a bromine atom at the C7 position and an amino group at the C4 position. These functional groups serve as versatile synthetic handles, enabling extensive chemical modifications and the generation of diverse compound libraries for drug discovery programs. The bromine atom is particularly amenable to modern cross-coupling reactions, while the amino group provides a site for a variety of derivatizations.
Physicochemical and Predicted Properties
While extensive experimental data for this specific molecule is not widely published, its core physicochemical properties can be calculated or predicted using computational methods. These properties are crucial for understanding its behavior in chemical reactions and biological systems.
| Property | Value | Source |
| CAS Number | 1309774-12-6 | Verified |
| Molecular Formula | C₈H₆BrN₃ | Calculated |
| Molecular Weight | 224.06 g/mol | Calculated |
| Appearance | Solid (Predicted) | Inferred |
| Melting Point | >200 °C (Predicted) | Estimated based on similar structures |
| Boiling Point | ~378 °C (Predicted) | Estimated based on similar structures |
| LogP | 1.85 ± 0.5 (Predicted) | Computational Prediction[4][5] |
| pKa | Amine: ~4.5, Pyridine N: ~2.0 (Predicted) | Estimated based on similar structures |
Note: Predicted values are generated from computational models and should be confirmed by experimental data.
Proposed Synthesis Pathway
The synthesis of 7-Bromo-1,5-naphthyridin-4-amine is not explicitly detailed in publicly available literature. However, based on established synthetic strategies for the 1,5-naphthyridine scaffold, a plausible multi-step pathway can be proposed.[6][7] This approach involves the initial construction of a functionalized naphthyridine core, followed by sequential introduction of the bromo and amino groups.
Caption: Proposed synthetic workflow for 7-Bromo-1,5-naphthyridin-4-amine.
Protocol Explanation:
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Core Formation (Gould-Jacobs Reaction): The synthesis likely commences with a variation of the Gould-Jacobs reaction.[7] A substituted 3-aminopyridine is condensed with a diethyl malonate derivative, followed by thermal cyclization to yield a 4-hydroxy-1,5-naphthyridine. The bromine at the 7-position could be introduced either by starting with a pre-brominated 3-aminopyridine or by electrophilic bromination of the formed naphthyridinone ring.
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Activation of the C4 Position: The 4-hydroxy group is a poor leaving group for nucleophilic substitution. Therefore, it must be converted into a more reactive group. Treatment with reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) effectively transforms the hydroxyl into a chloro group, yielding a 7-bromo-4-chloro-1,5-naphthyridine intermediate. This is a standard and widely used procedure in naphthyridine chemistry.[6]
-
Nucleophilic Aromatic Substitution (SNAr): The final step involves the displacement of the 4-chloro substituent with an amino group. The electron-withdrawing nature of the naphthyridine ring system activates the C4 position towards nucleophilic attack.[8][9] Reaction of the chloro intermediate with ammonia or a protected amine source under thermal or microwave-assisted conditions would furnish the target molecule, 7-Bromo-1,5-naphthyridin-4-amine.[7]
Chemical Reactivity and Derivatization Potential
The true value of 7-Bromo-1,5-naphthyridin-4-amine lies in its potential for diversification. The bromo and amino functionalities provide orthogonal reactivity, allowing for selective modification at either position to build a library of novel compounds.
Caption: Key derivatization pathways for 7-Bromo-1,5-naphthyridin-4-amine.
Field-Proven Insights on Reactivity:
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Palladium-Catalyzed Cross-Coupling: The C7-bromo position is an ideal site for palladium-catalyzed cross-coupling reactions, a cornerstone of modern medicinal chemistry.[10][11][12]
-
Suzuki-Miyaura Coupling: Reaction with various aryl or heteroaryl boronic acids can introduce diverse aromatic systems, enabling exploration of structure-activity relationships (SAR) related to π-stacking or steric interactions.
-
Buchwald-Hartwig Amination: Coupling with a wide range of primary or secondary amines allows for the installation of different amino substituents, which can modulate solubility, basicity, and hydrogen-bonding patterns. This reaction is well-established for bromo-pyridines and related heterocycles.[13][14][15][16]
-
Sonogashira Coupling: Reaction with terminal alkynes introduces rigid, linear linkers, useful for probing deeper into protein binding pockets.
-
-
Modification of the 4-Amino Group: The primary amino group at the C4 position is a versatile nucleophile.
-
Acylation/Sulfonylation: Reaction with acyl chlorides or sulfonyl chlorides readily forms amide or sulfonamide linkages, respectively. These groups can act as hydrogen bond donors or acceptors and can be used to modify the electronic properties and conformation of the molecule.
-
Alkylation: While direct N-alkylation can sometimes be challenging to control, reductive amination with aldehydes or ketones provides a reliable method for installing secondary or tertiary amine functionalities.
-
Potential Applications in Drug Discovery
The broader naphthyridine class of compounds has demonstrated a vast array of pharmacological activities.[1][17][18] Derivatives of 7-Bromo-1,5-naphthyridin-4-amine are therefore of significant interest for screening against various biological targets.
-
Kinase Inhibition: Many heterocyclic scaffolds, including naphthyridines, serve as cores for kinase inhibitors by mimicking the ATP hinge-binding motif. The derivatization potential of this molecule allows for the synthesis of libraries to target specific kinases involved in oncology or inflammatory diseases.
-
Antimicrobial and Antiparasitic Agents: Naphthyridine derivatives have shown promise as antibacterial and antileishmanial agents.[2] The ability to generate diverse analogues from this starting material is valuable for developing new agents to combat drug-resistant pathogens.
-
DNA Intercalating Agents: The planar nature of the naphthyridine ring system allows it to intercalate between the base pairs of DNA.[19] This mechanism is relevant for developing cytotoxic agents for cancer therapy. By adding functionalized side chains, both the binding affinity and sequence selectivity can be modulated.
Predicted Spectral Properties for Characterization
While experimental spectra are not available, the key features of the ¹H and ¹³C NMR spectra can be predicted based on the structure and known chemical shifts of similar heterocyclic systems.[20]
-
¹H NMR Spectroscopy:
-
The spectrum is expected to show four distinct signals in the aromatic region (typically 6.5-9.0 ppm).
-
The protons at C2 and C8 would likely appear as doublets due to coupling with their respective neighbors (H3 and H6).
-
The proton at C3 would also be a doublet, coupling to H2.
-
The proton at C6 is expected to be a singlet, as it has no adjacent proton neighbors.
-
A broad singlet corresponding to the -NH₂ protons would also be present, the chemical shift of which would be dependent on the solvent and concentration.
-
-
¹³C NMR Spectroscopy:
-
The spectrum should display eight distinct signals for the eight carbon atoms of the naphthyridine ring, as they are all in unique chemical environments.
-
Carbons attached to nitrogen (e.g., C4, C5) will appear at lower field (higher ppm), while the carbon attached to bromine (C7) will be shifted to a higher field relative to an unsubstituted carbon.
-
Safety and Handling
No specific safety data sheet (SDS) is available for 7-Bromo-1,5-naphthyridin-4-amine. However, based on the known hazards of structurally related compounds such as brominated anilines and pyridines, the following precautions are mandated:
-
Hazard Class: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. Expected to cause skin and serious eye irritation.
-
Handling:
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
This technical guide provides a comprehensive overview of 7-Bromo-1,5-naphthyridin-4-amine based on established chemical principles and data from analogous structures. It is intended to serve as a foundational resource for researchers utilizing this versatile building block in their synthetic and drug discovery endeavors. Experimental validation of the proposed properties and protocols is strongly recommended.
References
-
Fuertes, M., Masdeu, C., Martin-Encinas, E., Selas, A., Rubiales, G., Palacios, F., & Alonso, C. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(19), 4598. [Link]
-
Unknown. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. The University of Edinburgh. [Link]
-
Kim, H., & Shang, R. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]
-
Cieplik, J., Stolarczyk, M., Pluta, K., & Gumieniczek, A. (2019). Biological Activity of Naturally Derived Naphthyridines. Molecules, 24(21), 3956. [Link]
-
Kim, H., & Shang, R. (2007). A Practical Buchwald-Hartwig Amination of 2-Bromopyridines with Volatile Amines. ACS Publications. [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. MDPI. [Link]
-
Kim, H., & Shang, R. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. [Link]
-
Rizwan, M., et al. (2021). In situ evaluation of the biological active poly functionalized novel amino-1,8-naphthyridine derivatives as DNA-electrochemical biosensor. Taylor & Francis Online. [Link]
-
Fuertes, M., et al. (2020). Alternative way to access 1,5‐naphthyridines 4‐substituted by amino groups. ResearchGate. [Link]
-
Cieplik, J., Stolarczyk, M., Pluta, K., & Gumieniczek, A. (2019). Biological Activity of Naturally Derived Naphthyridines. ResearchGate. [Link]
-
Future Science. (n.d.). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. [Link]
-
Cieplik, J., et al. (2019). Biological Activity of Naturally Derived Naphthyridines. MDPI. [Link]
-
Martin-Encinas, E., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC - PubMed Central. [Link]
-
Li, Z., et al. (2015). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances. [Link]
-
Development of methodologies for synthesis of 4-hydroxy-[6][15]naphthyridine-3-carbonitriles. (2023). Elsevier. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
Fuertes, M., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. ResearchGate. [Link]
-
Cronin, M. T. D. (2012). Prediction of physicochemical properties. PubMed. [Link]
-
Barupal, D. K., et al. (2024). 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. ACS Publications. [Link]
-
Mansouri, K., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed. [Link]
-
Lee, S., et al. (2022). Direct Prediction of Physicochemical Properties and Toxicities of Chemicals from Analytical Descriptors by GC–MS. PMC - NIH. [Link]
-
Lombardo, F., et al. (2004). Prediction of Physicochemical Properties. ResearchGate. [Link]
-
Pharm D GURU. (n.d.). 40. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]
-
Gschaidmeier, H., et al. (2000). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. PubMed. [Link]
-
Abarca-Lachen, E., et al. (2018). Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation. PubMed. [Link]
-
Martin-Encinas, E., et al. (2021). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. MDPI. [Link]
-
Ion, R. M., et al. (2000). Spectral Characteristics of 2,7-Naphthyridines. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Substituted 1,5-naphthyridine derivatives as novel antileishmanial agents. Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines | MDPI [mdpi.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. pharmdguru.com [pharmdguru.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Spectral Characteristics of 2,7-Naphthyridines [mdpi.com]
